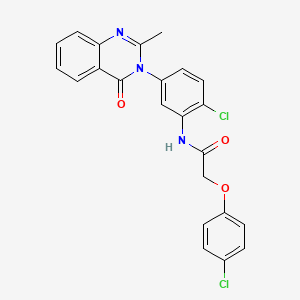

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide

Description

This compound features a quinazolin-4-one core substituted with a 2-methyl group at position 2 and a 2-chloro-5-phenylacetamide moiety. The acetamide side chain is further modified with a 4-chlorophenoxy group. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The presence of dual chlorine atoms (on the phenyl and phenoxy groups) likely enhances lipophilicity and metabolic stability, while the acetamide linker provides conformational flexibility for target binding.

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)16-8-11-19(25)21(12-16)27-22(29)13-31-17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXFLQXTTBFREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound belonging to the quinazolinone class, known for its diverse biological activities. This compound's structure includes a quinazolinone moiety, which has been associated with various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing data from multiple studies and presenting findings in a structured manner.

Chemical Structure and Synthesis

The compound features several functional groups that enhance its biological activity:

- Chloro Group : Enhances lipophilicity and biological activity.

- Quinazolinone Core : Known for its role in various therapeutic applications.

- Acetamide Linkage : Contributes to the compound's stability and interaction with biological targets.

The synthesis typically involves the cyclization of anthranilic acid derivatives followed by substitution reactions to form the desired acetamide structure. The following table summarizes the synthetic routes:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Anthranilic acid, formamide | Quinazolinone core formation |

| 2 | Substitution | 4-chlorophenol derivatives | Formation of acetamide |

Anticancer Activity

Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases. The following table summarizes findings from recent studies:

| Study | Model | Key Findings |

|---|---|---|

| In vitro (human cell lines) | Reduced TNF-alpha production by 50% at 10 µM concentration. | |

| Animal model (rats) | Significant reduction in paw edema after administration. |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity related to inflammation and immune response.

- Signal Transduction Pathways : The compound affects multiple signaling pathways, leading to altered cellular responses.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : Evaluate efficacy against breast cancer cells.

- Methodology : Treatment with varying concentrations over 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 15 µM.

-

Case Study on Anti-inflammatory Effects :

- Objective : Assess effects on LPS-induced inflammation in macrophages.

- Methodology : Cells treated with LPS and varying concentrations of the compound.

- Results : Significant reduction in IL-6 levels at concentrations above 5 µM.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide, in cancer treatment. Quinazoline-based compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Caspase Activation : Research indicates that compounds derived from quinazoline scaffolds can activate procaspase-3, a crucial player in the apoptosis pathway. For instance, acetohydrazides incorporating the quinazoline structure demonstrated enhanced cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines, outperforming traditional chemotherapeutics like 5-FU .

- Structure-Activity Relationship (SAR) : The introduction of different substituents at specific positions on the quinazoline ring significantly influences cytotoxicity. For example, certain modifications led to compounds that activated caspases more effectively than existing agents .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has also been investigated. Some studies suggest that these compounds exhibit promising activity against specific pathogens.

Research Insights

- Antitubercular Activity : Certain synthesized derivatives demonstrated notable antitubercular effects. However, they showed limited antibacterial and antifungal activity compared to established antimicrobial agents .

Anti-inflammatory Effects

Quinazoline derivatives are being explored for their anti-inflammatory properties. The synthesis of various substituted quinazolines has been linked to reduced inflammation markers in preclinical models.

Research Findings

- Inflammatory Response Modulation : Studies have indicated that some quinazoline-based compounds can effectively modulate inflammatory responses, suggesting their potential utility in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview

- Starting Materials : The synthesis often begins with 2-amino-6-nitrobenzoic acid or similar derivatives.

- Reagents : Various reagents such as formic acid and piperidine derivatives are employed to facilitate the formation of the desired quinazoline structure.

- Characterization Techniques : The final products are characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity .

Comparison with Similar Compounds

Quinazolinone-Based Analogs

N-(5-Chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 948518-27-2)

- Structural Differences: Replaces the 2-chloro-5-(2-methylquinazolinone)phenyl group with a 5-chloro-2-hydroxyphenyl moiety and lacks the 4-chlorophenoxy substituent.

- Key Implications: The hydroxyl group may improve solubility but reduce membrane permeability compared to the chlorophenoxy group in the target compound. Absence of the 2-methyl group on the quinazolinone ring could alter steric interactions with biological targets .

Compound 6 (Padmavathi et al., 2012)

- Structure: 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide.

- Comparison: Replaces the quinazolinone core with a thioxothiazolidinone ring fused to a benzothiazole. The 4-methoxyphenylacetamide group offers electron-donating effects, contrasting with the electron-withdrawing chlorophenoxy group in the target compound. Demonstrated significant anticancer activity against HeLa cells, suggesting that the chlorophenoxy and thioxo groups may synergize in apoptosis induction .

Chlorophenyl-Substituted Acetamides

N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide

- Structural Features: Contains a thioxoimidazolidinone ring with fluorobenzyl and furylmethyl substituents.

- The thioxo group may enhance hydrogen bonding with cysteine residues in enzymes, unlike the oxoquinazolinone core .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Features : Nitro and methylsulfonyl groups on a chlorophenyl-acetamide scaffold.

- Methylsulfonyl substituents improve solubility but may reduce blood-brain barrier penetration relative to lipophilic chlorophenoxy groups .

Heterocyclic Acetamide Derivatives

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide

- Structure : Incorporates a 1,2,3-triazole ring linked to a naphthyloxy group.

- Naphthyloxy substituents enhance aromatic interactions, which may compensate for the absence of the quinazolinone’s planar structure .

2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

- Structural Features : Combines allyl, methoxyphenyl, and chlorobenzyl groups on an acetamide scaffold.

- Methoxy substituents may reduce oxidative metabolism compared to chlorine atoms .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide, and how can reaction conditions be optimized?

- Synthesis Steps :

- Quinazolinone Core Formation : Start with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) to generate intermediates, followed by reduction with iron powder under acidic conditions .

- Condensation : Use condensing agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for coupling reactions with aromatic amines or carboxylic acids .

- Optimization Strategies :

- Catalysts : Triethylamine or 2,6-lutidine for pH control during coupling.

- Temperature : Maintain low temperatures (0–5°C) during TBTU addition to minimize side reactions .

- Purification : Recrystallization from pet-ether or DCM/ethyl acetate mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolve aromatic protons and confirm substitution patterns (e.g., δ 7.2–8.1 ppm for quinazolinone protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z: [M+H]+ calculated for C24H18Cl2N3O3: 482.1) .

- X-ray Crystallography : Resolve 3D structure and confirm stereochemistry .

- Elemental Analysis : Validate purity (C, H, N within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural elucidation?

- Common Issues : Overlapping signals from aromatic protons or rotational isomers.

- Solutions :

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .

- Verify via X-ray crystallography if crystalline .

Q. What strategies improve yields in multi-step synthesis?

- Reaction Design :

| Step | Challenge | Solution | Reference |

|---|---|---|---|

| Substitution | Low reactivity of nitro groups | Use excess 2-pyridinemethanol and K2CO3 as base | |

| Reduction | Incomplete conversion to aniline | Optimize Fe/HCl ratio and reaction time | |

| Condensation | Hydrolysis of TBTU | Strict anhydrous conditions and inert atmosphere |

- Process Control : Implement Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Q. How can computational methods enhance reaction design for this compound?

- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .

- Machine Learning : Train models on similar quinazolinone derivatives to predict optimal solvents/catalysts .

- Molecular Dynamics : Simulate solubility profiles in biological assays .

Q. What in vitro assays are suitable for evaluating biological activity?

- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus or E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Solubility Challenges : Use DMSO as a co-solvent (<1% v/v) to avoid precipitation in cell culture media .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across studies?

- Potential Causes : Variability in assay conditions (e.g., cell line passage number, serum concentration).

- Methodological Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.